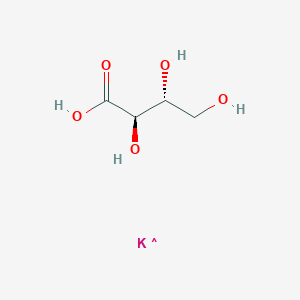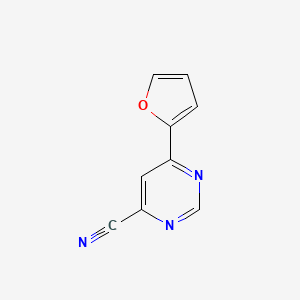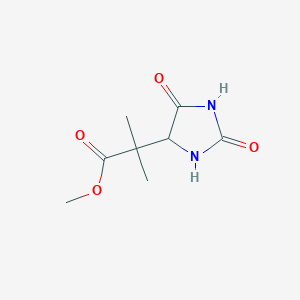
(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt is a chiral compound with significant importance in various scientific fields. This compound is derived from tartaric acid, which is a naturally occurring substance found in many plants, particularly grapes. The potassium salt form enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt typically involves the resolution of racemic tartaric acid. This can be achieved through fractional crystallization using optically active resolving agents such as (R,R)-tartaric acid . The process involves dissolving the racemic mixture in a suitable solvent like methanol, followed by the addition of the resolving agent. The resulting diastereomeric salts are then separated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale crystallization processes. The racemic tartaric acid is first synthesized through chemical reactions involving maleic anhydride and hydrogen peroxide. The racemic mixture is then resolved using industrial crystallization techniques to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxyfumaric acid.
Reduction: Reduction reactions can convert it into dihydroxybutanoic acid.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutanoic acid.
Substitution: Various substituted butanoic acids depending on the substituent introduced.
Scientific Research Applications
(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in the synthesis of optically active compounds.
Biology: Plays a role in studying metabolic pathways involving tartaric acid.
Medicine: Investigated for its potential in drug synthesis and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the food industry as an acidulant and in the production of emulsifiers.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt involves its interaction with various molecular targets. In biological systems, it participates in metabolic pathways by acting as an intermediate in the Krebs cycle. It also interacts with enzymes involved in the metabolism of carbohydrates and other organic acids .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3,4-Trihydroxybutanoic acid Potassium Salt: The enantiomer of the compound with similar chemical properties but different optical activity.
(2R,3R)-Dihydroxybutanedioic acid: Another derivative of tartaric acid with two hydroxyl groups.
Potassium Sodium Tartrate: A similar compound used in various industrial applications.
Uniqueness
(2R,3R)-2,3,4-Trihydroxybutanoic acid Potassium Salt is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in the synthesis of optically active compounds and in applications requiring precise chiral control .
Properties
Molecular Formula |
C4H8KO5 |
|---|---|
Molecular Weight |
175.20 g/mol |
InChI |
InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/t2-,3-;/m1./s1 |
InChI Key |
FIYCJDSTWITBRM-SWLXLVAMSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)O)O.[K] |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)



![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)

![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)
![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
